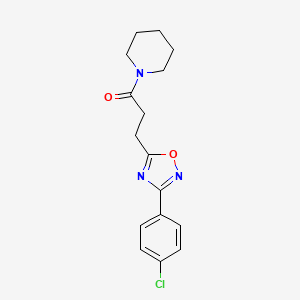
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an oxadiazole derivative and has been synthesized using several methods.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Mechanism of Action
The exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also exhibits analgesic effects by reducing the perception of pain. In addition, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects in certain cell types and may not be suitable for use in certain experiments.
Future Directions
There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new applications for this compound. It has the potential to be used in the treatment of various diseases such as epilepsy, cancer, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
Several methods have been developed to synthesize 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One of the most commonly used methods is the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of phosphorous oxychloride, followed by reaction with piperidine and acetic anhydride. Another method involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of hydrazine hydrate, followed by reaction with piperidine and acetic anhydride.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-6-4-12(5-7-13)16-18-14(22-19-16)8-9-15(21)20-10-2-1-3-11-20/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVJRDABQXENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)



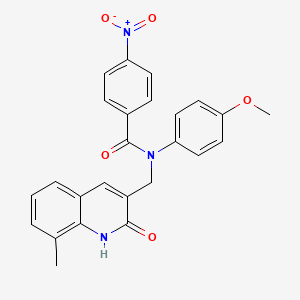
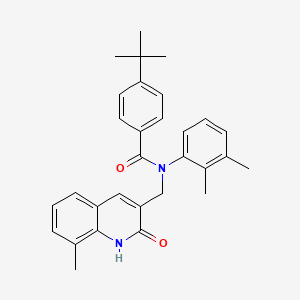

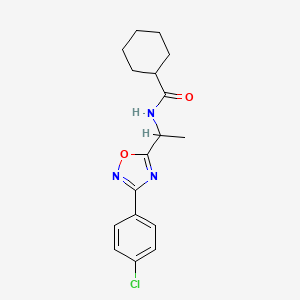

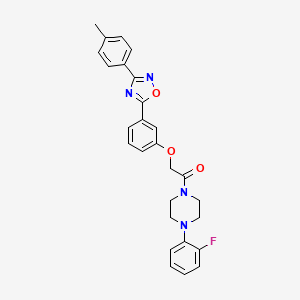

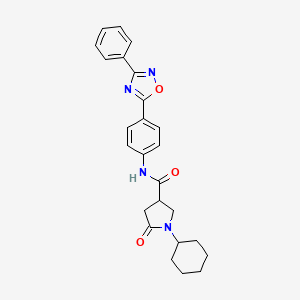
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)